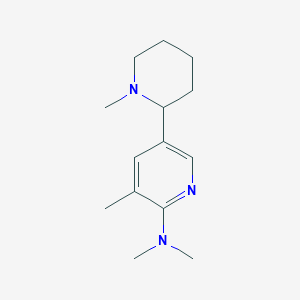![molecular formula C11H9N3O3 B11819711 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-amino-4H-pyrazole with 2-carboxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of the pyrazole and the acyl chloride group of the benzoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions on the aromatic ring can result in various substituted benzoic acid derivatives .
科学研究应用
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
相似化合物的比较
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds.
4-Aminopyrazole: Used in the development of kinase inhibitors and other therapeutic agents.
5-Aminopyrazole: Known for its applications in medicinal chemistry and as a building block for more complex molecules.
Uniqueness
2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is unique due to its specific structural features, which combine the properties of both pyrazole and benzoic acid moieties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
属性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-(4H-pyrazole-3-carbonylamino)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-4,6H,5H2,(H,13,15)(H,16,17) |
InChI 键 |
ZMOZLLODXPTQNF-UHFFFAOYSA-N |
规范 SMILES |
C1C=NN=C1C(=O)NC2=CC=CC=C2C(=O)O |
溶解度 |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)

![Rel-(1R,2S,3S,5S)-2-((dimethylamino)methyl)-3-(3-methoxy-5-methylphenyl)bicyclo[3.2.1]octan-3-OL](/img/structure/B11819642.png)
![[2-Amino-2-(3,5-dihydroxyphenyl)acetyl] 2,2,2-trifluoroacetate](/img/structure/B11819648.png)

![[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine](/img/structure/B11819651.png)

![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)
![3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid](/img/structure/B11819672.png)


